2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219413
InChI: InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-19)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3
SMILES:
Molecular Formula: C17H23BN2O3
Molecular Weight: 314.2 g/mol

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.:

Cat. No.: VC16219413

Molecular Formula: C17H23BN2O3

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -

Specification

Molecular Formula C17H23BN2O3
Molecular Weight 314.2 g/mol
IUPAC Name 2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-19)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3
Standard InChI Key QZAPWGFEBOPNRA-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the arylboronic ester family, characterized by a benzene ring substituted with a nitrile group (-CN) at position 1, a morpholino moiety (-N(C2H4O)2) at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 5. This configuration distinguishes it from the more commonly documented isomer 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1488411-05-7), where the boronate occupies position 4 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₃BN₂O₃
Molecular Weight314.19 g/mol
CAS Registry (Analog)1488411-05-7
Boiling Point (Predicted)345.8 ± 25.0 °C
Density (Predicted)1.06 ± 0.1 g/cm³

Synthesis and Manufacturing

General Synthetic Routes

While no direct synthesis protocol for the 5-boronate isomer exists in public literature, its 4-boronate analog is synthesized via Suzuki-Miyaura cross-coupling precursors. A representative pathway involves:

  • Borylation: Introducing the pinacol boronate group to a halogenated benzonitrile intermediate using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .

  • Morpholino Substitution: Nucleophilic aromatic substitution (SNAr) of a nitro or halogen group with morpholine .

Critical Reaction Parameters:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%)

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature: 80–110 °C under inert atmosphere

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from structurally similar boronate esters suggest:

  • Melting Point: 95–99 °C (observed in 4-boronate analog)

  • Solubility: Moderate in chloroform and methanol; low in aqueous media .

  • Stability: Sensitive to prolonged air exposure, necessitating storage under inert gas .

Spectroscopic Profiles

  • ¹H NMR: Expected signals include:

    • δ 1.3 ppm (s, 12H, pinacol methyl)

    • δ 3.6–3.8 ppm (m, 8H, morpholine)

    • δ 7.5–8.1 ppm (m, 3H, aromatic)

  • IR: Strong absorption at ~2220 cm⁻¹ (C≡N stretch) .

Applications in Pharmaceutical Research

Suzuki-Miyaura Cross-Coupling

As a boronate ester, this compound serves as a key coupling partner in palladium-catalyzed reactions. For example, 4-(Cyanophenyl)boronic Acid Pinacol Ester (CAS: 171364-82-2) enables the synthesis of arylparacyclophanes and tyrosine-modified integrin inhibitors .

Case Study: α4β7 Integrin Inhibitor Development

  • Target: Biotin-R8ERY analogs for inflammatory bowel disease

  • Role: Boronate group facilitates C–C bond formation with brominated precursors .

Kinase Inhibitor Scaffolds

Morpholino-substituted arylboronates are privileged structures in kinase inhibitor design (e.g., PI3K/Akt/mTOR pathway modulators) . The nitrile group enhances binding affinity through hydrogen bonding with kinase backbones .

PrecautionImplementation
Personal ProtectionGloves, goggles, fume hood
StorageSealed, dark, under nitrogen
Spill ManagementAbsorb with inert material, ventilate

Future Directions

Research Opportunities

  • Positional Isomer Effects: Comparative studies of 4- vs. 5-boronate isomers on reactivity and bioactivity.

  • Prodrug Development: Leveraging boronate esters for targeted drug delivery.

Scale-Up Challenges

  • Purification: Chromatographic separation of regioisomers.

  • Stability Optimization: Co-formulants to mitigate hydrolysis.

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